ethyl (2S)-oxirane-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl (2S)-oxirane-2-carboxylate derivatives involves various strategies, including the modification of the phenyl ring with substituents like Cl or CF3 to enhance activity. For instance, ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate demonstrates significant hypoglycemic activity, indicating the critical role of substituent and chain length variations in the synthesis of active compounds (Eistetter & Wolf, 1982).
Molecular Structure Analysis
The molecular structure of ethyl (2S)-oxirane-2-carboxylate derivatives has been elucidated through various analytical techniques, including crystallography. The structural analysis reveals detailed insights into the conformation and spatial arrangement, which are crucial for understanding the compound's reactivity and interaction with biological targets (Sambyal et al., 2011).
Chemical Reactions and Properties
Ethyl (2S)-oxirane-2-carboxylate undergoes a variety of chemical reactions, highlighting its versatility. For example, its reactivity with aryl carboxylates in the presence of base leads to the formation of 1-alkyl-2-(aryloxy) ethyl carboxylates, showcasing its potential in synthetic organic chemistry (Funahashi, 1979).
Physical Properties Analysis
The physical properties of ethyl (2S)-oxirane-2-carboxylate, such as solubility, melting point, and boiling point, are fundamental for its handling and application in chemical syntheses. These properties are determined by the compound's molecular structure and influence its reactivity and stability under different conditions.
Chemical Properties Analysis
The chemical properties of ethyl (2S)-oxirane-2-carboxylate, including its acidity, basicity, and reactivity towards various reagents, are pivotal for its application in synthetic pathways. Its behavior in different chemical environments determines its utility as a building block in organic synthesis.
For more in-depth information on ethyl (2S)-oxirane-2-carboxylate, including its synthesis, molecular structure, and chemical properties, the following references provide comprehensive insights:
- Eistetter, K., & Wolf, H. (1982). Synthesis and hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives. Journal of Medicinal Chemistry (source).
- Sambyal, A., Bamezai, R., Razdan, T. K., & Gupta, V. (2011). Synthesis and Crystal Structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate. Journal of Chemical Crystallography (source).
- Funahashi, K. (1979). New Ring Opening Reactions of Oxiranes with Aryl Carboxylates. Bulletin of the Chemical Society of Japan (source).
Scientific Research Applications
Application
Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate, a new pentitol analog, was isolated from the cultured octocoral Paralemnalia thyrsoides .
Method of Application
The structure of this compound was established by spectroscopic analysis . The COSY spectrum of the compound enabled the determination of a structural unit, which was assembled with the assistance of an HMBC experiment .
Results
The analysis led to the isolation of a new pentitol derivative . The octocorals belonging to the genus Paralemnalia were found to be rich sources of sesquiterpenoids . Isolates from Paralemnalia were found to exhibit extensive bioactivities, such as anti-inflammatory activity, cytotoxicity, and neuroprotective activity .
Chemical Engineering
Application
In a study on the saponification reaction of ethyl acetate, different reactor systems were used: the T-shaped reactor, the interdigital microreactor, and the chicane microreactor .
Method of Application
The effect of the volume flow rate on reactor performance in these reactor systems was investigated . Experimental results were verified using the obtained kinetic model .
Green Chemistry
Application
Ethyl lactate, which is similar to ethyl (2S)-oxirane-2-carboxylate, is an environmentally benign solvent with effectiveness comparable to petroleum-based solvents .
Method of Application
Ethyl lactate is formed by the esterification reaction of ethanol and lactic acid, which can be generated from biomass raw materials through fermentation .
Results
The worldwide solvent market is about 30 million pounds per year, where ethyl lactate can have an important share . It is considered a chemical commodity and has attracted much attention in recent years .
Industrial Manufacturing
Application
Polyvalent mercaptans, which are similar to ethyl (2S)-oxirane-2-carboxylate, are anticipated to find applications in highly refractive resins, coating materials, adhesives, paints, etc .
Method of Application
Polyvalent mercaptans are characterized by their ability to contribute to photo-curing and thermo-curing reactions .
Results
Using this feature, it is anticipated that they will find applications in various industrial manufacturing processes .
Bioactive Compound Extraction
Application
Ethyl lactate, which is similar to ethyl (2S)-oxirane-2-carboxylate, is used for the extraction of bioactive compounds from natural sources .
Method of Application
Ethyl lactate is synthesized through the esterification reaction between ethanol and lactic acid, both reactants generated from biomass raw materials .
Results
Ethyl lactate is an environmentally benign solvent with effectiveness comparable to petroleum-based solvents . It is considered a chemical commodity and has attracted much attention in recent years .
Industrial Manufacturing
Application
Polyvalent mercaptans, which are similar to ethyl (2S)-oxirane-2-carboxylate, are anticipated to find applications in highly refractive resins, coating materials, adhesives, paints, etc .
Method of Application
Polyvalent mercaptans are characterized by their ability to contribute to photo-curing and thermo-curing reactions .
Results
Using this feature, it is anticipated that they will find applications in various industrial manufacturing processes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl (2S)-oxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGWSXRILNPXKJ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911973 | |
Record name | Ethyl oxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30911973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2S)-oxirane-2-carboxylate | |
CAS RN |
111058-34-5 | |
Record name | Ethyl (2S)-2-oxiranecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111058-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl oxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30911973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl (2S)-oxirane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.